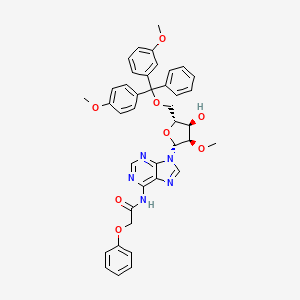

5'-O-DMT-2'-O-methyl-N6-phenoxyacetyladenosine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5’-O-DMT-2’-O-methyl-N6-phenoxyacetyladenosine is a novel synthetic nucleoside with antiviral and anticancer activities . It is a phosphoramidite that can be used to synthesize oligonucleotides of any sequence . This compound is also used in the research of inflammatory disorders and autoimmune diseases .

Synthesis Analysis

The synthesis of 5’-O-DMT-2’-O-methyl-N6-phenoxyacetyladenosine involves the use of a phosphoramidite . It is a building block in the chemical synthesis of oligonucleotides containing a 2’-O-methyl adenosine nucleoside unit .Molecular Structure Analysis

The molecular formula of 5’-O-DMT-2’-O-methyl-N6-phenoxyacetyladenosine is C40H39N5O8 . The molecular weight is 717.8 g/mol .Chemical Reactions Analysis

5’-O-DMT-2’-O-methyl-N6-phenoxyacetyladenosine is a nucleoside analogue that inhibits the activity of DNA gyrase and topoisomerase IV . These enzymes maintain the integrity of bacterial DNA .Physical And Chemical Properties Analysis

The physical and chemical properties of 5’-O-DMT-2’-O-methyl-N6-phenoxyacetyladenosine include a molecular weight of 717.8 g/mol, XLogP3 of 5.1, hydrogen bond donor count of 2, hydrogen bond acceptor count of 11, and rotatable bond count of 14 .Scientific Research Applications

Inflammatory Disorders Research

This compound is used in the research of inflammatory disorders . It selectively engages receptors and signaling pathways, demonstrating anti-inflammatory prowess . This makes it a valuable tool in studying the mechanisms of inflammation and potential treatments.

Autoimmune Diseases Research

“5’-O-DMT-2’-O-methyl-N6-phenoxyacetyladenosine” is also used in the research of autoimmune diseases . Its ability to selectively engage receptors and signaling pathways could provide insights into how autoimmune diseases develop and how they could be treated .

Antiviral Research

This compound is a novel synthetic nucleoside with antiviral activities . It can be used to study the mechanisms of viral infections and potential antiviral treatments .

Anticancer Research

“5’-O-DMT-2’-O-methyl-N6-phenoxyacetyladenosine” also has anticancer activities . It can be used in cancer research to understand the mechanisms of cancer development and potential anticancer treatments .

Proteomics Research

This compound is used in proteomics research . Proteomics is the large-scale study of proteins, and this compound can be used to synthesize oligonucleotides of any sequence , which can be useful in studying protein structure and function .

Nucleoside Analog Research

As a nucleoside analogue, this compound can be used to study the structure and function of nucleosides . This can provide valuable insights into DNA and RNA structure and function, as well as potential treatments for diseases related to nucleoside dysfunction .

Mechanism of Action

Target of Action

5’-O-DMT-2’-O-methyl-N6-phenoxyacetyladenosine is a synthetic nucleoside with antiviral and anticancer activities . It is a phosphoramidite that can be used to synthesize oligonucleotides of any sequence

Mode of Action

It is known that this compound is used in the synthesis of modified oligonucleotides , which can be used in various applications including RNA interference and antisense therapy .

Biochemical Pathways

coli RNase H, either at a hairpin loop or at a stem region .

Result of Action

It is known that this compound has antiviral and anticancer activities .

Future Directions

5’-O-DMT-2’-O-methyl-N6-phenoxyacetyladenosine is a promising molecular implement utilized in the synthesis of modified oligonucleotides that can be used in various applications including RNA interference and antisense therapy for treating multifarious diseases like viral infections, genetic disorders, and cancer .

properties

IUPAC Name |

N-[9-[(2R,3R,4R,5R)-4-hydroxy-3-methoxy-5-[[(3-methoxyphenyl)-(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]purin-6-yl]-2-phenoxyacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H39N5O8/c1-48-29-19-17-27(18-20-29)40(26-11-6-4-7-12-26,28-13-10-16-31(21-28)49-2)52-22-32-35(47)36(50-3)39(53-32)45-25-43-34-37(41-24-42-38(34)45)44-33(46)23-51-30-14-8-5-9-15-30/h4-21,24-25,32,35-36,39,47H,22-23H2,1-3H3,(H,41,42,44,46)/t32-,35-,36-,39-,40?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHJIISZNTSASNR-QWGRGFTDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)COC4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC(=CC=C7)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC(=O)COC4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC(=CC=C7)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H39N5O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

717.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5'-O-DMT-2'-O-methyl-N6-phenoxyacetyladenosine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[2-(2-Chloro-4-nitrophenyl)hydrazinylidene]-2-imino-4-methyl-2,5-dihydrothiophene-3-carbonitrile](/img/structure/B592373.png)

![Trimethyl [2,2':6',2''-terpyridine]-4,4',4''-tricarboxylate](/img/structure/B592383.png)